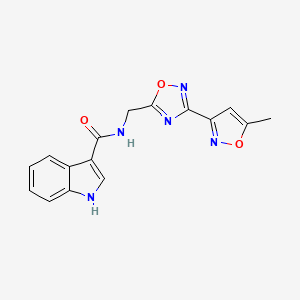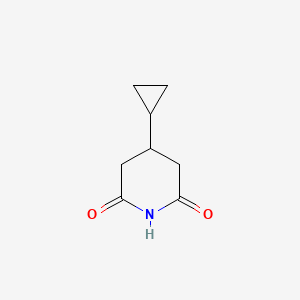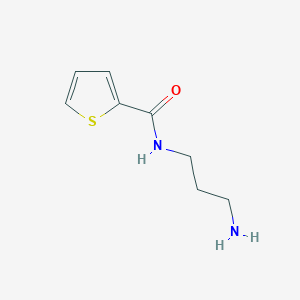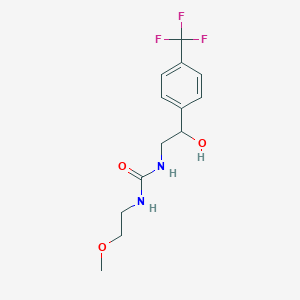
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays an important role in the regulation of fluid and electrolyte transport across epithelial tissues. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Wirkmechanismus
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide inhibits the activity of CFTR by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, leading to a decrease in chloride and fluid secretion across epithelial tissues. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with no significant effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In animal models of cystic fibrosis, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has been shown to increase airway surface liquid volume and improve mucociliary clearance. It has also been shown to decrease intestinal fluid secretion in models of secretory diarrhea. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has been shown to have no significant effects on other ion channels, indicating its specificity for CFTR.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide also has some limitations. It has been shown to have some off-target effects at high concentrations, and its effects may vary depending on the specific cell type and experimental conditions used.
Zukünftige Richtungen
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has several potential future directions for research. One area of interest is the development of more potent and selective CFTR inhibitors. Another area of interest is the use of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide in combination with other therapies for cystic fibrosis and other diseases. Additionally, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide may have potential applications in other areas of research, such as the study of epithelial transport and ion channel regulation.
Synthesemethoden
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-furanylcarbinol in the presence of a base to form the intermediate 2-(furan-2-yl)-2-hydroxyethyl-2,5-difluorobenzenesulfonamide. This intermediate is then reacted with cyclopropylamine in the presence of a base to form N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to inhibit the activity of CFTR in vitro and in vivo, leading to increased airway surface liquid volume and improved mucociliary clearance in animal models of cystic fibrosis. N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-difluorobenzenesulfonamide has also been studied for its potential use in other diseases, such as secretory diarrhea, polycystic kidney disease, and pancreatitis.
Eigenschaften
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c16-11-5-6-12(17)13(8-11)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHGEBQZZGBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)



![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)



